molecular formula C8H10INO2 B8660179 Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]- CAS No. 443955-66-6

Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]-

Cat. No. B8660179
Key on ui cas rn: 443955-66-6
M. Wt: 279.07 g/mol
InChI Key: DBIAVKUZUAPQBN-UHFFFAOYSA-N
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Patent
US07205408B2

Procedure details

2-Iodo-6-methyl-pyridin-3-ol (6.49 g, 27.6 mmol) was stirred in a 1M solution of sodium hydroxide (30 ml). To this was added 1-bromoethan-2-ol (3.91 ml, 55.20 mmol) dropwise at room temperature. The resulting solution was then heated to 100° C. and stirred for 2 hours. The reaction mixture was cooled and then extracted into chloroform (2×100 ml). The organic phases were combined and extracted with a solution of 1M sodium hydroxide (25 ml). The organic phase was then dried over magnesium sulfate and concentrated in vacuo. This provided the desired product which was used without further purification (5.26 g).
Quantity
6.49 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.91 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([CH3:9])[N:3]=1.Br[CH2:11][CH2:12][OH:13]>[OH-].[Na+]>[I:1][C:2]1[C:7]([O:8][CH2:11][CH2:12][OH:13])=[CH:6][CH:5]=[C:4]([CH3:9])[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
6.49 g
Type
reactant
Smiles
IC1=NC(=CC=C1O)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
3.91 mL
Type
reactant
Smiles
BrCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted into chloroform (2×100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with a solution of 1M sodium hydroxide (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was then dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC1=NC(=CC=C1OCCO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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